molecular formula C20H17F3N4O3 B11673831 3-(3,4-Dimethoxyphenyl)N'-(4-(tri-F-ME)benzylidene)-1H-pyrazole-5-carbohydrazide

3-(3,4-Dimethoxyphenyl)N'-(4-(tri-F-ME)benzylidene)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11673831
M. Wt: 418.4 g/mol
InChI Key: XJDBWYWEVOTUNE-BHGWPJFGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,4-Dimethoxyphenyl)N’-(4-(tri-F-ME)benzylidene)-1H-pyrazole-5-carbohydrazide is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethoxyphenyl)N’-(4-(tri-F-ME)benzylidene)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 3,4-dimethoxybenzaldehyde with hydrazine derivatives, followed by cyclization to form the pyrazole ring. The final step involves the reaction with 4-(tri-F-ME)benzaldehyde to form the desired product. Common reaction conditions include the use of solvents like ethanol or methanol and catalysts such as acetic acid.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can occur at various positions on the aromatic rings, often using halogenating agents or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology

In biological research, it may be studied for its potential as an enzyme inhibitor or receptor modulator.

Medicine

Medicinal applications include its investigation as a potential therapeutic agent for diseases such as cancer, inflammation, and infectious diseases.

Industry

In the industrial sector, the compound may be used in the development of new materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethoxyphenyl)N’-(4-(tri-F-ME)benzylidene)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. The exact molecular targets and pathways would require detailed experimental studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,4-Dimethoxyphenyl)-1H-pyrazole-5-carbohydrazide
  • 3-(4-Methoxyphenyl)-1H-pyrazole-5-carbohydrazide
  • 3-(3,4-Dimethoxyphenyl)-N’-(4-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide

Uniqueness

The uniqueness of 3-(3,4-Dimethoxyphenyl)N’-(4-(tri-F-ME)benzylidene)-1H-pyrazole-5-carbohydrazide lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C20H17F3N4O3

Molecular Weight

418.4 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-N-[(E)-[4-(trifluoromethyl)phenyl]methylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C20H17F3N4O3/c1-29-17-8-5-13(9-18(17)30-2)15-10-16(26-25-15)19(28)27-24-11-12-3-6-14(7-4-12)20(21,22)23/h3-11H,1-2H3,(H,25,26)(H,27,28)/b24-11+

InChI Key

XJDBWYWEVOTUNE-BHGWPJFGSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=C(C=C3)C(F)(F)F)OC

Canonical SMILES

COC1=C(C=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=C(C=C3)C(F)(F)F)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.